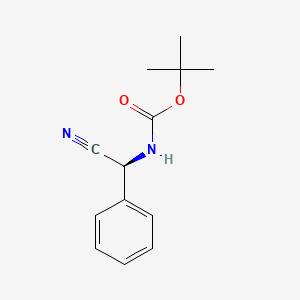
Tert-butyl cyano(phenyl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields. This compound is part of the carbamate family, which is known for its diverse chemical properties and uses. Carbamates are esters of carbamic acid and are widely used in pharmaceuticals, agriculture, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamoyl chlorides with alcohols or the addition of alcohols to isocyanates . Another method includes the reaction of carbonate esters with ammonia . These reactions are usually carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and cost-effectiveness. The use of catalysts and advanced reaction techniques can enhance the production process, making it more sustainable and economically viable .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler compounds with fewer functional groups .
Aplicaciones Científicas De Investigación
Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: In pharmaceuticals, it is used to develop drugs with specific therapeutic effects, particularly in targeting certain enzymes and receptors.
Mecanismo De Acción
The mechanism by which carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: This compound shares a similar structure but differs in its functional groups and reactivity.
Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester: Another related compound with different applications and properties.
Uniqueness
Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
177723-19-2 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(S)-cyano(phenyl)methyl]carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,1-3H3,(H,15,16)/t11-/m1/s1 |
Clave InChI |
UWMFDFGRVUUNOU-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C#N)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




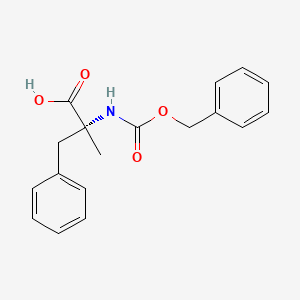
![Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)
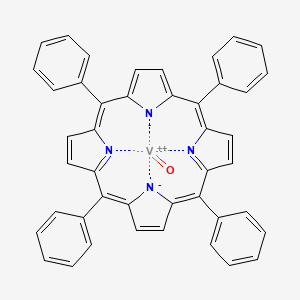

![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)
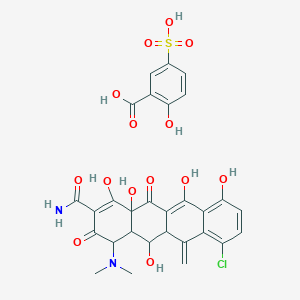
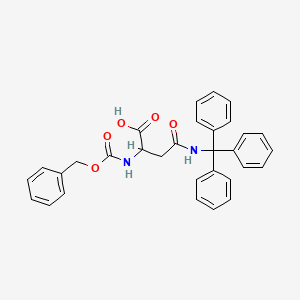
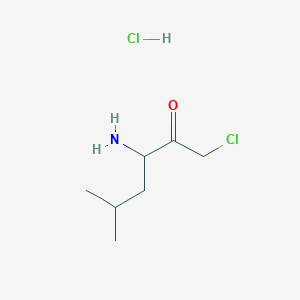
![2-(Ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13390321.png)
![4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B13390324.png)

